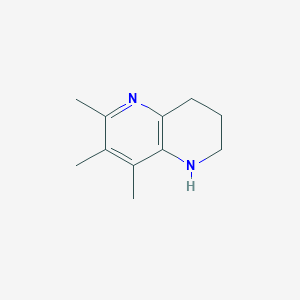
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Descripción general
Descripción
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C11H16N2
- Molecular Weight : 176.26 g/mol
- CAS Number : 84221243
Biological Activity Overview
Research has indicated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is noted for its potential in these areas.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of naphthyridine derivatives:
- Broad-Spectrum Antibacterial Activity : Compounds similar to this compound showed effectiveness against various drug-resistant bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating significant inhibitory effects on these pathogens .
Anticancer Activity
The anticancer properties of naphthyridine derivatives have also been extensively studied:
- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) have shown that certain naphthyridine derivatives induce apoptosis and inhibit cell proliferation. Notably, compounds demonstrated higher activity than standard chemotherapeutics .
Anti-inflammatory Effects
Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:
- Mechanism of Action : The compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis . This suggests a potential therapeutic application in inflammatory diseases.
Case Studies and Research Findings
| Study/Source | Findings |
|---|---|
| PMC11678664 | Identified broad-spectrum antibacterial activity against drug-resistant strains. |
| MDPI Study | Demonstrated significant anticancer activity in various human cancer cell lines. |
| Research Article | Showed anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models. |
Propiedades
IUPAC Name |
6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISOKSTFHYYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















